1-(2-Chloropyridin-4-yl)propan-2-one
Description
1-(2-Chloropyridin-4-yl)propan-2-one is a chlorinated pyridine derivative featuring a ketone functional group at the propan-2-one moiety. The 2-chloropyridine moiety confers electron-withdrawing properties, which can influence reactivity in nucleophilic or electrophilic reactions.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)propan-2-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)4-7-2-3-10-8(9)5-7/h2-3,5H,4H2,1H3 |
InChI Key |
DMKZDMGEFRGKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-(2-Chloropyridin-4-yl)propan-2-one with structurally related compounds, focusing on substituent effects, spectral properties, and applications.
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₈H₇ClNO | Chloropyridine, ketone | 183.6 (calculated) | Not reported |
| 1-(2-Chloropyridin-4-yl)propan-1-ol | C₈H₈ClNO | Chloropyridine, alcohol | 185.6 | Not reported |
| 1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid | C₉H₈ClNO₂ | Chloropyridine, carboxylic acid | 215.6 | 268–287 (observed) |
| 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanone | C₇H₄ClF₃NO | Chloropyridine, trifluoroketone | 225.6 | Not reported |
Key Observations :
- Ketone vs. Alcohol : The ketone group in this compound increases electrophilicity compared to the alcohol in 1-(2-Chloropyridin-4-yl)propan-1-ol, making it more reactive in condensation or nucleophilic addition reactions .
- Trifluoroketone Analogs: The trifluoromethyl group in 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanone enhances lipophilicity and metabolic stability, which is advantageous in drug design .
- Carboxylic Acid Derivatives : The cyclopropanecarboxylic acid analog exhibits higher melting points (268–287°C) due to hydrogen bonding and crystalline packing, contrasting with the liquid or low-melting ketone derivatives .
Spectroscopic and Analytical Data
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation:
- IR Spectroscopy :
- ¹H NMR :
Pharmacological and Industrial Relevance
- Drug Intermediates : Ketone derivatives like this compound serve as precursors for antihistamines or kinase inhibitors, leveraging the pyridine scaffold’s bioisosteric properties .
- Agrochemicals : Chloropyridine ketones are intermediates in synthesizing herbicides and insecticides, where the chloro group enhances binding to target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
